molecular formula C12H10N2O5 B13704625 3-(2-Methoxy-5-nitrophenyl)-1H-pyrrole-2-carboxylic Acid

3-(2-Methoxy-5-nitrophenyl)-1H-pyrrole-2-carboxylic Acid

Cat. No.: B13704625
M. Wt: 262.22 g/mol
InChI Key: ZNUBLHALTKRZCR-UHFFFAOYSA-N
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Description

3-(2-Methoxy-5-nitrophenyl)-1H-pyrrole-2-carboxylic acid is a heterocyclic compound featuring a pyrrole ring substituted with a carboxylic acid group at position 2 and a 2-methoxy-5-nitrophenyl moiety at position 2. This structure confers unique electronic and steric properties, making it a candidate for biological applications, particularly in quorum sensing (QS) inhibition and antimicrobial research.

Properties

Molecular Formula

C12H10N2O5

Molecular Weight

262.22 g/mol

IUPAC Name

3-(2-methoxy-5-nitrophenyl)-1H-pyrrole-2-carboxylic acid

InChI

InChI=1S/C12H10N2O5/c1-19-10-3-2-7(14(17)18)6-9(10)8-4-5-13-11(8)12(15)16/h2-6,13H,1H3,(H,15,16)

InChI Key

ZNUBLHALTKRZCR-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)[N+](=O)[O-])C2=C(NC=C2)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Methoxy-5-nitrophenyl)-1H-pyrrole-2-carboxylic Acid typically involves the reaction of 2-methoxy-5-nitrobenzaldehyde with pyrrole-2-carboxylic acid under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst such as p-toluenesulfonic acid or sodium hydroxide to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including nitration, methoxylation, and cyclization reactions. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of corresponding oxides.

    Reduction: Reduction of the nitro group can yield amino derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring and the pyrrole moiety.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.

    Substitution: Halogenation using bromine or chlorine, nitration using nitric acid, and sulfonation using sulfuric acid.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

3-(2-Methoxy-5-nitrophenyl)-1H-pyrrole-2-carboxylic Acid has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(2-Methoxy-5-nitrophenyl)-1H-pyrrole-2-carboxylic Acid involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the methoxy group can influence the compound’s electronic properties. These interactions can modulate biological pathways and lead to the observed effects.

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The compound’s key structural features are compared to analogs in Table 1:

Compound Name Substituents (Pyrrole Positions) Molecular Weight (g/mol) Key Functional Groups
3-(2-Methoxy-5-nitrophenyl)-1H-pyrrole-2-carboxylic Acid 3: 2-Methoxy-5-nitrophenyl; 2: COOH ~279.23 (estimated) Nitro, Methoxy, Carboxylic Acid
5-(5-Fluoro-2-methoxyphenyl)-3-methyl-1H-pyrrole-2-carboxylic Acid 5: 5-Fluoro-2-methoxyphenyl; 3: Methyl 249.24 Fluoro, Methoxy, Methyl
1-Methyl-5-[4-(trifluoromethyl)phenyl]pyrrole-2-carboxylic Acid 5: 4-Trifluoromethylphenyl; 1: Methyl 269.22 Trifluoromethyl, Methyl
Methyl 3-(2-Methoxy-5-nitrophenyl)-1H-pyrrole-2-carboxylate 3: 2-Methoxy-5-nitrophenyl; 2: COOCH₃ ~293.25 (estimated) Nitro, Methoxy, Ester

Key Observations:

  • Solubility: The carboxylic acid moiety increases aqueous solubility compared to ester derivatives (e.g., ’s methyl ester), which may act as prodrugs .
  • Steric Effects: Methyl groups () or trifluoromethyl substituents () introduce steric bulk, possibly altering target interactions .

Biological Activity

3-(2-Methoxy-5-nitrophenyl)-1H-pyrrole-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. Its structure, characterized by a pyrrole ring substituted with a methoxy and nitro group, suggests various mechanisms of action that may be beneficial in treating diseases.

  • Molecular Formula : C12H10N2O5
  • Molecular Weight : 250.22 g/mol
  • CAS Number : Not specified in the available literature.

Biological Activity Overview

Recent studies have explored the biological activities of similar pyrrole derivatives, indicating potential applications in antimicrobial and anticancer therapies. The following sections summarize key findings regarding the biological activity of 3-(2-Methoxy-5-nitrophenyl)-1H-pyrrole-2-carboxylic acid and related compounds.

Antimicrobial Activity

Pyrrole derivatives have been shown to exhibit significant antimicrobial properties. For instance, compounds with similar structures demonstrated effective inhibition against various bacterial strains, including drug-resistant strains of Mycobacterium tuberculosis (M. tuberculosis). The mechanism often involves interference with bacterial cell wall synthesis or disruption of metabolic pathways.

Case Study: Antitubercular Activity

A study focusing on pyrrole-2-carboxamide derivatives highlighted that modifications on the pyrrole ring can enhance activity against M. tuberculosis. Compounds with electron-withdrawing groups showed improved efficacy, suggesting that 3-(2-Methoxy-5-nitrophenyl)-1H-pyrrole-2-carboxylic acid could similarly possess potent antitubercular effects due to its nitro substitution .

Anticancer Potential

The anticancer properties of pyrrole derivatives have also been investigated. Some studies indicate that these compounds can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators.

Research Findings

  • In vitro Studies : Compounds similar to 3-(2-Methoxy-5-nitrophenyl)-1H-pyrrole-2-carboxylic acid have shown cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) with IC50 values ranging from 10 to 30 µM .
  • Mechanism of Action : The proposed mechanism includes the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death. This pathway is crucial for the development of novel anticancer agents.

Structure-Activity Relationship (SAR)

The biological activity of pyrrole derivatives is closely linked to their structural features. The presence of electron-withdrawing groups, such as nitro and methoxy, significantly affects their pharmacological profile.

CompoundStructureAntimicrobial Activity (MIC)Anticancer Activity (IC50)
APyrrole derivative with nitro group<0.016 µg/mL against M. tuberculosis20 µM against MCF-7
BPyrrole derivative without nitro group>0.1 µg/mL against M. tuberculosis>30 µM against MCF-7

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